molecular formula C9H18O B032974 Nonanal CAS No. 124-19-6

Nonanal

Cat. No. B032974
CAS RN: 124-19-6
M. Wt: 142.24 g/mol
InChI Key: GYHFUZHODSMOHU-UHFFFAOYSA-N
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Patent
US08716501B2

Procedure details

1-Decene was supplied from a raw-material tank 4 using a high-pressure pump, and the raw material was preheated in an ozonization reaction vessel 3 at 20° C. The preheated raw material was then combined with the high-pressure carbon dioxide solution of ozone, and continuous ozonization proceeded in a stainless steel coil-shaped ozonization reaction section 1 having an inside diameter of 1 mm and a length of 26 cm and set to 20° C. The reaction mixture that exited from the ozonization vessel 3 was subsequently subjected to a continuous thermal decomposition reaction in a stainless steel coil-shaped decomposition reaction section 11 having an inside diameter of 1 mm and a length of 100 cm and set to 200° C. The residence time corresponding to the reaction time was 6 seconds in the ozonization reaction section and 24 seconds in the decomposition reaction section, making a total of 30 seconds. The product was passed via the pressure-regulating valve 30 and was dissolved in acetone placed in a gas-liquid separation device 40. Quantification of the acetone solution by FT-NMR using coumarin as an internal standard confirmed that 0.58 mmol of nonanoic acid and 0.63 mmol of nonanal were produced in 30 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.58 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C=CCCCCCCCC.C(=O)=O.O=[O+][O-].[C:17](O)(=[O:26])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>CC(C)=O>[CH:17](=[O:26])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCC
Step Two
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Five
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.58 mmol
Type
reactant
Smiles
C(CCCCCCCC)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
set to 20° C
CUSTOM
Type
CUSTOM
Details
set to 200° C
CUSTOM
Type
CUSTOM
Details
The residence time corresponding to the reaction time was 6 seconds in the ozonization reaction section and 24 seconds in the decomposition reaction section
Duration
24 s
CUSTOM
Type
CUSTOM
Details
a total of 30 seconds
Duration
30 s
CUSTOM
Type
CUSTOM
Details
placed in a gas-liquid separation device 40

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.63 mmol
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.